![molecular formula C11H11ClO3 B1302658 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid CAS No. 54557-91-4](/img/structure/B1302658.png)
4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid
Overview
Description
4-Chloro-3-methylphenol appears as a pinkish to white crystalline solid with a phenolic odor . It is a hydroxytoluene that is 3-methylphenol which is substituted by a chlorine at position 4 . It has a role as a ryanodine receptor agonist, an antimicrobial agent, and a disinfectant .
Molecular Structure Analysis
The molecular formula of 4-Chloro-3-methylphenol is C7H7ClO . The InChI representation is InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 .Physical And Chemical Properties Analysis
4-Chloro-3-methylphenol has a melting point of 64-66 °C and is soluble in aqueous base . It is toxic by ingestion, inhalation, or skin absorption .Scientific Research Applications
Analgesic Research
This compound has been studied for its potential as an analgesic. Researchers have synthesized derivatives of 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid and evaluated their efficacy against pain models in mice . The results indicated that some derivatives showed potent analgesic efficacy, suggesting that this compound could serve as a base for developing new pain-relieving medications.
Antimicrobial Agent Development
The related compound 4-chloro-3-methylphenol has been used as an antimicrobial agent . By extension, 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid could be modified to enhance its antimicrobial properties, potentially leading to the development of new preservatives or disinfectants.
Metal Complexation Studies
Research has been conducted on metal complexes with Schiff-base derivatives of related compounds . 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid could be explored for its ability to form complexes with metals, which could have catalytic or pharmaceutical implications.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECCMMXKNZDUIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374008 | |
Record name | 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid | |
CAS RN |
54557-91-4 | |
Record name | 4-Chloro-3-methyl-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54557-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure-activity relationship (SAR) observed for the thiadiazole derivatives of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid in terms of their antibreast cancer activity?
A1: The research [] explores three derivatives of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, each featuring a distinct thiadiazole moiety: TAB, TSB, and TSSB. Although the study doesn't delve into a comprehensive SAR analysis, it reveals that all three derivatives display varying degrees of antibreast cancer activity. Notably, TSB emerged as the most potent compound against the MCF-7 breast cancer cell line, exhibiting an IC50 of 3.9 g/ml []. This difference in potency suggests that the specific substituent on the thiadiazole ring significantly influences the compound's interaction with its target and its overall efficacy. Further investigations are needed to establish a more detailed SAR and optimize the structure for improved potency and selectivity.
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